N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
Description
This compound is a sulfonamide-triazine hybrid characterized by a trifluoromethyl-substituted benzenesulfonamide group linked to a triazine core modified with dimethylamino and morpholino substituents. The triazine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, while the sulfonamide moiety enhances solubility and target affinity .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N6O3S/c1-25(2)15-22-14(23-16(24-15)26-7-9-29-10-8-26)11-21-30(27,28)13-5-3-12(4-6-13)17(18,19)20/h3-6,21H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSFSJUTZIVEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a series of steps involving nucleophilic substitution reactions. The process begins with the preparation of 4-(trifluoromethyl)benzenesulfonyl chloride, which reacts with 2-amino-4,6-dichloro-1,3,5-triazine in the presence of a base. The resulting intermediate undergoes further reactions with morpholine and dimethylamine to yield the final product.
Industrial Production Methods: : Industrial-scale production of this compound follows similar synthetic routes but incorporates optimizations for scalability, cost efficiency, and environmental considerations. This often involves continuous flow synthesis techniques and the use of eco-friendly solvents and catalysts to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: : N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is known to undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, often leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions typically involve catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the corresponding amines or alcohols.
Substitution: : It participates in nucleophilic substitution reactions, where groups like morpholine and dimethylamine can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Palladium on carbon, lithium aluminum hydride
Solvents: Dichloromethane, methanol, ethanol
Major Products: : The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: : In chemistry, this compound is utilized as a reagent for various organic synthesis reactions, particularly in the formation of sulfonamide and triazine derivatives. Its reactivity and ability to undergo multiple transformations make it a versatile tool for developing new chemical entities.
Biology and Medicine: : In biological and medicinal research, the compound is explored for its potential as an enzyme inhibitor and pharmaceutical intermediate. Its structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry: : In industrial applications, the compound is used in the synthesis of specialty chemicals, including dyes, agrochemicals, and polymers. Its robust chemical properties enable the creation of materials with enhanced performance and stability.
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. Its triazine and sulfonamide moieties facilitate binding to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can alter biochemical pathways, leading to therapeutic effects in medicinal applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:
Structural Variations and Implications
- Triazine Core Modifications: The target compound and Compound 10 share morpholino at position 6 but differ at position 4 (dimethylamino vs. diethylamino). Diethylamino in Compound 10 may reduce polarity compared to dimethylamino, affecting membrane permeability . Bis-morpholino derivatives (e.g., Compound 30) exhibit higher solubility but may suffer from reduced metabolic clearance due to increased hydrophilicity .
- Sulfonamide Modifications: The trifluoromethyl group in the target compound contrasts with pyridinyl (Compound 10) and chloro/methyl (). Trifluoromethyl’s electron-withdrawing nature could enhance binding to hydrophobic enzyme pockets compared to electron-donating methyl groups .
Physicochemical Properties
- Melting Points : Compound 10’s high melting point (240–243°C) suggests strong crystalline packing, possibly due to pyridinyl hydrogen bonding. The target compound’s melting point is unreported but may be lower due to the flexible trifluoromethyl group .
- Yields: Compound 10’s 82.5% yield reflects efficient substitution chemistry, while bis-morpholino derivatives (Compound 30) show lower yields (50%), likely due to steric challenges .
Biological Activity
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Characteristics
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 2034408-56-3 |
| Molecular Formula | C₁₇H₂₁F₃N₆O₃S |
| Molecular Weight | 446.4 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to its unique structural features. The triazine ring and the presence of dimethylamino and morpholino groups enhance its binding affinity to enzymes and receptors.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis, which can be a target for immunosuppressive therapies .
- Receptor Interactions : The presence of a sulfonamide group suggests potential interactions with receptor tyrosine kinases (RTKs), which are implicated in cancer progression. Research indicates that benzenesulfonamide analogs can inhibit TrkA family RTKs, leading to reduced cell proliferation in glioblastoma cells .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following structural components contribute to its pharmacological properties:
- Triazine Core : Known for its stability and ability to engage in hydrogen bonding.
- Dimethylamino Group : Enhances solubility and facilitates better interaction with biological targets.
- Morpholino Group : Contributes to increased selectivity and binding affinity.
Case Studies and Research Findings
- Anti-Cancer Activity : A study demonstrated that related benzenesulfonamide derivatives exhibited significant cytotoxic effects against glioblastoma cells. The compound AL106 showed a 78% inhibition rate compared to control drugs like cisplatin . This suggests that this compound may possess similar anti-cancer properties.
- Immunosuppressive Potential : In vitro assays have indicated that compounds with similar structures can effectively inhibit viral replication and cellular growth by targeting DHODH. This opens avenues for exploring the compound as a potential immunosuppressive agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
